Oganomycin GB
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H24N2O10S |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(6R,7S)-7-(4-carboxybutanoylamino)-3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H24N2O10S/c1-34-23(24-16(27)3-2-4-17(28)29)21(33)25-19(20(31)32)14(12-36-22(23)25)11-35-18(30)10-7-13-5-8-15(26)9-6-13/h5-10,22,26H,2-4,11-12H2,1H3,(H,24,27)(H,28,29)(H,31,32)/b10-7+/t22-,23+/m1/s1 |
InChI Key |
RBDUGIPDJFOBAQ-ROOIWUQASA-N |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)/C=C/C3=CC=C(C=C3)O)C(=O)O)NC(=O)CCCC(=O)O |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CCCC(=O)O |
Synonyms |
oganomycin A oganomycin B oganomycin F oganomycin G oganomycin GA oganomycin GB oganomycin GF oganomycin GG oganomycin GH oganomycin GI oganomycin H oganomycin I oganomycins |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Elucidation of Complex Glycopeptide Antibiotics: A Case Study on Vancomycin
Introduction
While specific data on "Oganomycin GB" is not available in the public domain, this guide provides a comprehensive overview of the techniques and methodologies used for the chemical structure elucidation of complex glycopeptide antibiotics, using the well-characterized antibiotic Vancomycin as a primary example. The principles and workflows detailed herein are directly applicable to the structural determination of novel, complex natural products like this compound.
Glycopeptide antibiotics, such as vancomycin, are a critical class of therapeutics often reserved for treating severe infections caused by Gram-positive bacteria.[1][2] Their intricate structures, featuring a glycosylated heptapeptide core with extensive cross-linking, present a significant challenge for chemical characterization. This guide will walk through the key analytical techniques and data interpretation strategies essential for elucidating the chemical structure of such molecules.
I. Core Analytical Techniques for Structure Elucidation
The elucidation of a complex natural product's structure is a multi-faceted process that relies on the synergistic use of several analytical techniques. The primary methods include mass spectrometry for determining molecular weight and formula, and nuclear magnetic resonance (NMR) spectroscopy for mapping the connectivity of atoms.
High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of a molecule. For a complex antibiotic like vancomycin, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of large, non-volatile molecules.
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
-
Sample Preparation: The purified antibiotic sample is dissolved in a suitable solvent, typically a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The accurate mass measurement allows for the determination of the elemental formula.
Data Presentation: Mass Spectrometry Data for Vancomycin
| Parameter | Observed Value | Inferred Information |
| Ionization Mode | Positive Ion Electrospray (ESI+) | --- |
| Quasi-molecular Ion Peak | m/z 1448.4380 [M+H]⁺[3] | Molecular Weight of Vancomycin |
| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄[3] | Elemental Composition |
NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of a molecule in solution. A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified antibiotic are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
1D NMR (¹H and ¹³C):
-
¹H NMR provides information about the chemical environment and number of different types of protons.
-
¹³C NMR provides information about the chemical environment of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing out amino acid side chains and sugar moieties.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments, such as amino acids and sugar units.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information about the 3D conformation of the molecule.
-
Data Presentation: Selected ¹H and ¹³C NMR Chemical Shifts for Vancomycin Hydrochloride
Note: The following is a partial list for illustrative purposes. A complete assignment involves all atoms in the molecule.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1' (Anomeric) | 5.31 | 100.2 |
| H-1'' (Anomeric) | 4.98 | 98.5 |
| Aromatic Protons | 6.5 - 8.0 | 110 - 160 |
| Amide Protons | 8.0 - 9.5 | --- |
| Methyl Protons | 0.8 - 2.5 | 15 - 30 |
Data adapted from various sources on Vancomycin NMR analysis.[3][4]
II. Elucidation Workflow and Biosynthetic Insights
The process of structure elucidation follows a logical progression from initial characterization to the final detailed structural assignment. Understanding the biosynthesis of the natural product can also provide valuable clues to its structure.
Diagram: General Workflow for Natural Product Structure Elucidation
Caption: A generalized workflow for the isolation and structural elucidation of a novel natural product.
The biosynthesis of vancomycin is a complex process involving non-ribosomal peptide synthetases (NRPSs).[1] The genes responsible for this synthesis are located in a biosynthetic gene cluster.[5] The process begins with the assembly of a linear heptapeptide backbone from non-proteinogenic amino acids.[1] Subsequently, oxidative cross-linking reactions, catalyzed by P450-like enzymes, form the characteristic rigid structure.[6] Finally, glycosyltransferases attach sugar moieties to the peptide core, and a methyltransferase adds a methyl group to complete the vancomycin molecule.[5]
Diagram: Simplified Biosynthetic Pathway of Vancomycin
Caption: A simplified overview of the key stages in the biosynthesis of Vancomycin.
Conclusion
The chemical structure elucidation of complex natural products like the glycopeptide antibiotics is a rigorous process that requires a combination of sophisticated analytical techniques and careful data interpretation. While "this compound" remains uncharacterized in the public literature, the methodologies detailed in this guide using vancomycin as a case study provide a robust framework for any researcher, scientist, or drug development professional embarking on the structural determination of a novel, complex molecule. The integration of mass spectrometry for molecular formula determination, a suite of NMR experiments for mapping atomic connectivity and stereochemistry, and an understanding of the biosynthetic pathway are all critical components for success.
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. Spectral Data Analysis and Identification of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Spectral Data Analysis and Identification of Vancomycin Hydrochloride [frontiersin.org]
- 4. Complete assignment of the 13C NMR spectrum of vancomycin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. The biosynthesis of vancomycin-type glycopeptide antibiotics--a model for oxidative side-chain cross-linking by oxygenases coupled to the action of peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action of Vancomycin Against Gram-Positive Bacteria
Disclaimer: Initial searches for "Oganomycin GB" did not yield any specific results. This document details the mechanism of action of Vancomycin, a glycopeptide antibiotic with a well-established activity against gram-positive bacteria, which is presumed to be the intended subject of the query.
This technical guide provides an in-depth overview of the mechanism of action, quantitative susceptibility data, and relevant experimental protocols for Vancomycin's activity against gram-positive bacteria. The content is tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is specific to gram-positive bacteria due to the structural differences in the cell envelopes of gram-positive and gram-negative organisms. The primary target of vancomycin is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[1]
The key steps in the mechanism of action are as follows:
-
Binding to Peptidoglycan Precursors: Vancomycin forms a stable complex with the D-Ala-D-Ala moieties of the lipid II-pentapeptide, a key precursor in peptidoglycan synthesis.[1][2] This binding occurs through a series of five hydrogen bonds.[2]
-
Inhibition of Transglycosylation and Transpeptidation: By binding to this precursor, vancomycin sterically hinders the two critical enzymes responsible for peptidoglycan polymerization and cross-linking:
-
Transglycosylase: This enzyme is blocked from incorporating the peptidoglycan monomers into the growing glycan chain.[2]
-
Transpeptidase: This enzyme is prevented from cross-linking the peptide side chains, a crucial step for the structural integrity of the cell wall.
-
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to the formation of a defective and weakened cell wall. The high internal osmotic pressure of the bacterial cell can no longer be contained, resulting in cell lysis and death.
In addition to inhibiting cell wall synthesis, some evidence suggests that vancomycin may also alter bacterial cell membrane permeability and selectively inhibit RNA synthesis.[3]
Signaling Pathway: Vancomycin's Inhibition of Peptidoglycan Synthesis
References
An In-depth Technical Guide to the Physicochemical Properties and Stability of Vancomycin
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties and stability of Vancomycin, a critical glycopeptide antibiotic. The information is curated to support research, development, and clinical application of this essential therapeutic agent. It is important to note that searches for "Oganomycin GB" did not yield relevant results; this document focuses on Vancomycin, a compound with extensive documentation matching the requested parameters.
Physicochemical Properties
Vancomycin is a complex glycopeptide antibiotic derived from Streptomyces orientalis.[1][2] Its intricate structure dictates its physical and chemical characteristics, which are fundamental to its formulation and therapeutic action.
Table 1: Key Physicochemical Properties of Vancomycin
| Property | Value | Source |
| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄ | [1] |
| Molecular Weight | 1449.2 g/mol | [1] |
| Appearance | Tan to brown solid/powder | [1] |
| Solubility | Water: >100 mg/mLMethanol: Moderately solubleHigher alcohols, acetone, ether: Insoluble | [1] |
| pKa Values | ~2.9, 7.2, 8.6, 9.6, 10.5, 11.7 | [3] |
| LogP | -3.1 | [1] |
| UV Max Absorption (in water) | 282 nm | [1] |
Stability Profile
The stability of Vancomycin is a critical factor in its preparation, storage, and administration. Degradation can lead to loss of potency and the formation of potentially undesirable byproducts.
2.1. pH and Temperature Stability
Vancomycin's stability is highly pH-dependent. Titration above pH 11 and below pH 1 is irreversible and results in the loss of antibiotic potency.[3] The optimal pH for stability is generally between 4 and 5.
Temperature also plays a significant role. While refrigeration at 2-8°C is standard for reconstituted solutions, studies have shown varying stability depending on concentration and storage conditions. For instance, solutions at 5 and 10 mg/mL in PVC bags were stable for 58 days at +4°C.[4] At a higher concentration of 83 mg/mL in 5% dextrose, vancomycin was stable for 72 hours at +37°C.[4]
Table 2: Stability of Vancomycin Solutions under Various Conditions
| Concentration | Diluent | Storage Container | Temperature | Duration of Stability | Source |
| 5 mg/mL | Not specified | PVC bag | +4°C (light protected) | 7 days | [4] |
| 5 mg/mL | Not specified | PVC bag | +22°C (no light protection) | 48 hours | [4] |
| 5 and 10 mg/mL | Not specified | PVC bag | +4°C (no light protection specified) | 58 days | [4] |
| 83 mg/mL | 5% Dextrose | Not specified | +37°C | 72 hours | [4] |
| 80 mg/mL | Saline | Syringe | Not specified (during 24h infusion) | Visible particles after 22 hours | [4] |
2.2. Degradation Pathways
Under stress conditions such as heat, acidic, and basic environments, Vancomycin can degrade. Studies have identified several degradation products.[4][5] For example, under heat, two degradation peaks have been observed, while acidic and basic conditions each produce a distinct degradation peak.[4] Research has also explored the degradation of vancomycin in aquatic environments, identifying four primary degradation products.[6]
Experimental Protocols
3.1. Determination of Physicochemical Properties
A common method for determining the dissociation constants (pKa values) of Vancomycin is through electrometric and spectrophotometric titrations.[3] The molecular weight and structure are typically confirmed using techniques like mass spectrometry.[1]
3.2. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC method is crucial for assessing the chemical stability of Vancomycin and detecting degradation products.
-
Workflow for HPLC Stability Testing:
Caption: High-level workflow for HPLC-based stability testing of Vancomycin.
Signaling Pathways and Mechanism of Action
Vancomycin exerts its antibacterial effect by inhibiting a specific step in the synthesis of the peptidoglycan layer of the bacterial cell wall in Gram-positive bacteria.[1]
-
Mechanism of Action:
References
- 1. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vancomycin | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Physicochemical properties of vancomycin and iodovancomycin and their complexes with diacetyl-L-lysyl-D-alanyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
Preliminary In Vitro Evaluation of Oganomycin GB: A Methodological Template
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-Depth Technical Guide on the Preliminary In Vitro Evaluation of Oganomycin GB
Disclaimer: Extensive searches for "this compound" in scientific literature and public databases have yielded no specific information on a compound with this name. The following document serves as a methodological template, structuring the type of data and experimental detail that would be included in a technical guide for a novel antibiotic. To illustrate this structure, publicly available information for Vancomycin, a well-characterized glycopeptide antibiotic, is used as a placeholder. This template is designed to fulfill the user's request for a specific format and content type, with the understanding that the data herein is not representative of a compound named "this compound".
Introduction
This document outlines a framework for the preliminary in vitro evaluation of a novel antibiotic, exemplified here by the glycopeptide antibiotic, Vancomycin. The aim is to provide a comprehensive overview of the methodologies required to assess the antibacterial activity and mechanism of action of a new chemical entity. The following sections detail the experimental protocols, present quantitative data in a structured format, and visualize key biological pathways and workflows.
Quantitative Data Summary
The in vitro efficacy of an antibiotic is determined by its ability to inhibit or kill bacteria. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Table 1: In Vitro Activity of Vancomycin Against Various Bacterial Strains
| Bacterial Strain | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Methicillin-Susceptible | 0.5 | 1 |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 1 | 2 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.5 | ≤0.5 |
| Streptococcus pneumoniae | Penicillin-Resistant | 1 | 1 |
| Enterococcus faecalis (Vancomycin-Susceptible) | - | 1 | 2 |
| Enterococcus faecium (Vancomycin-Susceptible) | - | 1 | 2 |
| Clostridioides difficile | - | 0.5 | 2 |
Note: Data presented is a generalized representation from multiple sources for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of a new antibiotic.
3.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC of Vancomycin against various bacterial strains is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Mueller-Hinton Broth (MHB) for non-fastidious bacteria.
-
MHB supplemented with 5% lysed horse blood for streptococci.
-
96-well microtiter plates.
-
Bacterial cultures in the logarithmic growth phase.
-
Vancomycin hydrochloride stock solution.
-
-
Procedure:
-
A serial two-fold dilution of Vancomycin is prepared in the appropriate broth in the microtiter plates.
-
Bacterial suspensions are standardized to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (broth and bacteria) and negative (broth only) controls are included.
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
3.2. Cytotoxicity Assay
To assess the potential toxicity of the compound to mammalian cells, a cytotoxicity assay is performed using a cell line such as human embryonic kidney cells (HEK293).
-
Materials:
-
HEK293 cells.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
96-well cell culture plates.
-
Resazurin-based cell viability reagent.
-
Vancomycin hydrochloride stock solution.
-
-
Procedure:
-
HEK293 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of Vancomycin.
-
Cells are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
The resazurin-based reagent is added to each well, and the plates are incubated for a further 2-4 hours.
-
The fluorescence is measured to determine cell viability, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.
-
Mechanism of Action & Signaling Pathways
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[1]
4.1. Inhibition of Peptidoglycan Synthesis
Vancomycin acts by binding to the D-alanyl-D-alanine termini of the peptidoglycan precursors.[1] This sterically hinders the transglycosylation and transpeptidation reactions that are essential for the cross-linking of the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis.
Caption: Mechanism of action of Vancomycin.
4.2. Experimental Workflow for Mechanism of Action Studies
The workflow to elucidate the mechanism of action of a novel antibiotic typically involves a series of assays.
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion
The preliminary in vitro evaluation of a novel antibiotic requires a systematic approach, including the determination of its antibacterial spectrum, assessment of its cytotoxicity, and elucidation of its mechanism of action. The methodologies and data presentation formats outlined in this document provide a robust framework for such an evaluation. While "this compound" remains an uncharacterized entity, this template serves as a guide for the comprehensive in vitro assessment of future antibiotic candidates.
References
The Quest for Novel Cephamycins: A Technical Guide to Discovery from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and workflows involved in the discovery of novel cephamycins from Streptomyces, a genus of bacteria renowned for its prolific production of bioactive secondary metabolites. This document outlines the key experimental protocols, from fermentation to structural elucidation, and presents a framework for the systematic screening and identification of new antibiotic candidates.
Quantitative Data on Novel Cephamycin Candidates
The effective discovery and development of new antibiotics hinge on rigorous quantitative analysis. The following tables present illustrative data for a hypothetical novel cephamycin, "Cephamycin X," derived from a Streptomyces strain. These values are representative of the types of data generated during a discovery campaign and are provided for exemplary purposes.
Table 1: Fermentation and Yield of Hypothetical Novel Cephamycin X
| Parameter | Value | Unit | Notes |
| Producing Organism | Streptomyces sp. isolate ID-123 | - | |
| Fermentation Type | Submerged liquid fermentation | - | |
| Optimized Culture Medium | Soy flour, glucose, yeast extract, CaCO₃ | - | |
| Incubation Temperature | 28 | °C | |
| Incubation Time | 168 | hours | |
| pH Range | 6.8 - 7.5 | - | |
| Agitation Speed | 200 | rpm | |
| Initial Yield | 85 | mg/L | From initial screening. |
| Optimized Yield | 250 | mg/L | After media and process optimization. |
Table 2: Antimicrobial Activity (MIC) of Hypothetical Novel Cephamycin X
| Pathogen | Strain | MIC (μg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 8 |
| Streptococcus pneumoniae | ATCC 49619 | 2 |
| Escherichia coli | ATCC 25922 | 16 |
| Klebsiella pneumoniae | ATCC 13883 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Bacteroides fragilis | ATCC 25285 | 8 |
Experimental Protocols
The discovery of novel cephamycins is a multi-step process that requires careful execution of various experimental procedures. The following sections detail the methodologies for key experiments.
Fermentation of Streptomyces for Cephamycin Production
This protocol describes the submerged liquid fermentation of a Streptomyces isolate for the production of cephamycins.
Materials:
-
Streptomyces isolate
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., soy flour-based medium)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of Streptomyces spores or mycelia from a solid culture into a flask containing seed medium. Incubate at 28°C with shaking at 200 rpm for 48-72 hours until dense growth is achieved.
-
Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days.
-
Monitoring: Periodically and aseptically withdraw samples to monitor pH, biomass, and antibiotic production (e.g., by bioassay or HPLC).
-
Harvesting: After the incubation period, harvest the fermentation broth by centrifugation to separate the mycelia from the supernatant containing the secreted cephamycins.
Isolation and Purification of Cephamycins
This protocol outlines the extraction and chromatographic purification of cephamycins from the fermentation broth.
Materials:
-
Fermentation supernatant
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., chloroform-methanol gradient)
-
Rotary evaporator
-
HPLC system with a C18 column
Procedure:
-
Solvent Extraction: Adjust the pH of the fermentation supernatant to 6.0-7.0. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Washing and Drying: Pool the organic extracts and wash with brine. Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto a silica gel column. Elute the column with a stepwise gradient of increasing polarity (e.g., chloroform with increasing percentages of methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target compound using thin-layer chromatography (TLC) or HPLC.
-
HPLC Purification: Pool the active fractions and further purify the target cephamycin by preparative HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).
Structural Elucidation
This section describes the general approach to determining the chemical structure of a purified novel cephamycin.
Techniques:
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol).
-
Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass and molecular formula.
-
Tandem MS (MS/MS): Perform fragmentation analysis to obtain information about the substructures of the molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule.
-
2D NMR: Perform experiments such as COSY, HSQC, and HMBC to establish the connectivity between atoms and assemble the final structure.
-
Bioactivity Assays (MIC Determination)
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a novel cephamycin.
Materials:
-
Purified novel cephamycin
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of the novel cephamycin in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizations
The following diagrams illustrate key pathways and workflows in the discovery of novel cephamycins.
Caption: Cephamycin C Biosynthesis Pathway.
Caption: Novel Cephamycin Discovery Workflow.
Caption: Logical Screening Workflow.
Methodological & Application
Application Notes and Protocols for Oganomycin GB Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oganomycin GB is a microbial-derived secondary metabolite with potential antibacterial properties. As with many novel natural products, establishing robust and efficient protocols for its extraction and purification is a critical first step in the drug discovery and development pipeline. This document provides a comprehensive guide, including detailed experimental protocols and application notes, for the isolation of this compound from a putative fermentation culture. While specific data for this compound is not widely available in published literature, the following protocols are based on established methodologies for the extraction and purification of similar microbial secondary metabolites, such as those produced by Streptomyces species.
Data Presentation
The following tables provide a framework for organizing and presenting quantitative data obtained during the extraction and purification of this compound. Researchers should populate these tables with their experimental data for comparison and optimization of the protocols.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Value | Unit |
| Producing Organism | Streptomyces oganensis (Hypothetical) | - |
| Fermentation Medium | ISP2 Broth | - |
| Incubation Temperature | 30 | °C |
| Incubation Time | 7 | days |
| Agitation Speed | 180 | rpm |
| pH of Medium | 7.3 | - |
| Yield of Crude Extract | User-defined | mg/L |
Table 2: Solvent Extraction Efficiency
| Solvent System | Volume Ratio | Extraction Time (h) | Crude Extract Yield (mg) | Purity (%) |
| Ethyl Acetate | 1:1 (Culture:Solvent) | 24 | User-defined | User-defined |
| Methanol | 1:1 (Culture:Solvent) | 24 | User-defined | User-defined |
| Dichloromethane | 1:1 (Culture:Solvent) | 24 | User-defined | User-defined |
| n-Butanol | 1:1 (Culture:Solvent) | 24 | User-defined | User-defined |
Table 3: Chromatographic Purification Summary
| Chromatographic Step | Column Type | Mobile Phase | Flow Rate (mL/min) | Fraction(s) Collected | Yield (mg) | Purity (%) |
| Silica Gel Column | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate Gradient | 5 | F3-F5 | User-defined | User-defined |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | 1 | S2 | User-defined | User-defined |
| Preparative HPLC | C18 (e.g., 250 x 10 mm, 5 µm) | Acetonitrile:Water Gradient with 0.1% TFA | 4 | P1 | User-defined | >95 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the extraction and purification of this compound.
Protocol 1: Fermentation of the Producing Organism
-
Inoculum Preparation: Aseptically transfer a loopful of Streptomyces oganensis (or the identified producing strain) from a mature agar plate into a 250 mL flask containing 50 mL of seed culture medium (e.g., ISP2 broth).
-
Incubation: Incubate the seed culture at 30°C for 48 hours on a rotary shaker at 180 rpm.
-
Production Culture: Inoculate a 2 L production flask containing 1 L of production medium (e.g., ISP2 broth) with 5% (v/v) of the seed culture.
-
Fermentation: Incubate the production culture at 30°C for 7 days on a rotary shaker at 180 rpm. Monitor the culture periodically for growth and production of the target compound.
Protocol 2: Extraction of Crude this compound
-
Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
Solvent Extraction:
-
Transfer the supernatant to a separating funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 15 minutes and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the organic extracts.
-
-
Concentration: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Drying and Storage: Dry the crude extract under a stream of nitrogen gas and store at -20°C until further purification.
Protocol 3: Purification of this compound
Step 1: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable glass column, packed using a slurry method with hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Pooling: Pool the fractions containing the compound of interest based on the TLC analysis. Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.
Step 2: Size Exclusion Chromatography (Sephadex LH-20)
-
Column Preparation: Swell Sephadex LH-20 beads in methanol for at least 3 hours and then pack them into a glass column.
-
Sample Application: Dissolve the semi-purified extract from the silica gel step in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.
-
Isocratic Elution: Elute the column with 100% methanol at a slow flow rate.
-
Fractionation and Analysis: Collect small fractions and analyze them by TLC or HPLC to identify the fractions containing this compound. Pool the relevant fractions and concentrate.
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% trifluoroacetic acid).
-
Sample Injection: Dissolve the further purified sample in the mobile phase, filter it through a 0.22 µm syringe filter, and inject it onto the column.
-
Gradient Elution: Run a linear gradient of increasing acetonitrile concentration to elute the compounds.
-
Peak Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC runs.
-
Final Processing: Desalt the collected fraction if necessary and evaporate the solvent to obtain pure this compound. Confirm the purity by analytical HPLC and characterize the structure using spectroscopic methods such as Mass Spectrometry and NMR.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by an antibiotic like this compound.
Caption: Workflow for this compound Extraction and Purification.
Caption: Hypothetical Signaling Pathway Targeted by this compound.
Application Notes and Protocols for the Quantification of Oganomycin GB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oganomycin GB is a cephamycin-type antibiotic, and like other complex molecules in its class, accurate and precise quantification is critical for research, development, and potential clinical applications.[1] These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Given the limited specific literature on this compound, the methodologies presented here are adapted from well-established and validated methods for similar complex antibiotics, such as vancomycin, and serve as a robust starting point for method development and validation.[2][3][4][5]
I. High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the quantification of this compound in plasma or serum samples and is suitable for therapeutic drug monitoring and pharmacokinetic studies.
A. Principle
The method involves a protein precipitation step to extract this compound from the biological matrix, followed by separation and quantification using reversed-phase HPLC with UV detection.[3][6][7]
B. Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: C18 reversed-phase column (e.g., 125 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (90:10, v/v), with the pH of the phosphate buffer adjusted to 2.8.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 205 nm (Note: This may need to be optimized for this compound based on its UV-Vis spectrum).[2]
-
Injection Volume: 30 µL.
-
Column Temperature: 40°C.[8]
-
Run Time: 10 minutes.[3]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix.
-
Analyze the standards using the HPLC method described above.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
C. Data Presentation
Table 1: Hypothetical HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (r²) | > 0.99 | > 0.995 |
| Range | Covers expected concentrations | 1 - 100 µg/mL |
| LLOQ | Signal-to-noise > 10 | 1 µg/mL |
| Accuracy | 85-115% | Within limits |
| Precision (RSD%) | < 15% | < 10% |
| Recovery | Consistent and reproducible | > 85% |
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This LC-MS/MS method offers higher sensitivity and selectivity for the quantification of this compound, making it suitable for samples with low concentrations or complex matrices.
A. Principle
The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation and detection using tandem mass spectrometry (MS/MS). The high selectivity of MS/MS allows for accurate quantification even in the presence of interfering substances.[4][5]
B. Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the sample, add 100 µL of a precipitating reagent (e.g., acetonitrile with an internal standard).
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: A C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.[8]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, and then re-equilibrating the column.
-
Injection Volume: 5 µL.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined through infusion and optimization experiments.
-
-
Calibration and Quantification:
-
Prepare calibration standards and quality control samples by spiking known amounts of this compound and a constant amount of an internal standard into a blank matrix.
-
Analyze the samples using the developed LC-MS/MS method.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify this compound in unknown samples using the calibration curve.
-
C. Data Presentation
Table 2: Hypothetical LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (r²) | > 0.99 | > 0.998 |
| Range | Covers expected concentrations | 0.1 - 50 µg/mL |
| LLOQ | Signal-to-noise > 10 | 0.1 µg/mL |
| Accuracy | 85-115% | Within limits |
| Precision (RSD%) | < 15% | < 8% |
| Matrix Effect | Within acceptable limits | Minimal |
III. Diagrams
A. Experimental Workflow
Caption: General Workflow for this compound Quantification
B. Hypothetical Signaling Pathway Inhibition
References
- 1. Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Quantification of vancomycin in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. A critical step in the preclinical evaluation of a new antimicrobial compound, such as the hypothetical Oganomycin GB, is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This document provides a detailed protocol for determining the MIC of a novel compound, based on established and standardized methods like those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
Core Concepts in MIC Testing
MIC values are considered the "gold standard" for assessing the in vitro activity of an antimicrobial agent and are essential for:
-
Early-stage drug discovery: Screening and ranking new compounds based on their potency.
-
Spectrum of activity determination: Identifying which bacterial species are susceptible to the compound.
-
Supporting preclinical and clinical development: Providing data for pharmacokinetic/pharmacodynamic (PK/PD) modeling and establishing susceptibility breakpoints.
-
Monitoring for resistance development: Tracking changes in microbial susceptibility over time.
Two primary methods for MIC determination are broth dilution and agar dilution.[1] This protocol will focus on the widely used broth microdilution method.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1][5] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible bacterial growth.
Materials:
-
Novel antimicrobial agent (e.g., this compound)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the novel antimicrobial agent and dissolve it in a suitable solvent to create a high-concentration stock solution. The choice of solvent will depend on the solubility of the compound.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1][4]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution (at a concentration that is twice the highest desired final concentration) to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antimicrobial agent).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Do not add inoculum to well 12.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
A reading mirror or a spectrophotometer can be used to aid in the determination of the endpoint.
-
Data Presentation
The results of the MIC testing should be recorded in a clear and organized manner. The following tables provide a template for data presentation.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | |
| Enterococcus faecalis | 29212 | |
| Streptococcus pneumoniae | 49619 |
Table 2: MIC of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | |
| Pseudomonas aeruginosa | 27853 | |
| Klebsiella pneumoniae | 700603 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution MIC test.
Caption: Workflow for Broth Microdilution MIC Testing.
Signaling Pathway Considerations
While specific signaling pathways affected by a novel compound like this compound would need to be determined through further research, many antibiotics target key bacterial processes. For instance, vancomycin inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[6] The diagram below illustrates a generalized representation of a bacterial signaling pathway that could be a target for an antimicrobial agent.
Caption: Generalized Bacterial Signaling Pathway Inhibition.
Conclusion
This document provides a foundational protocol for the determination of the Minimum Inhibitory Concentration of a novel antimicrobial agent, exemplified by the hypothetical this compound. Adherence to standardized methodologies is crucial for generating reproducible and comparable data. The MIC value is a fundamental parameter that guides the subsequent stages of drug development, from lead optimization to preclinical and clinical studies. Further investigations would be required to elucidate the specific mechanism of action and affected signaling pathways of any new antimicrobial compound.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of vancomycin fluorescent probes that retain antimicrobial activity, identify Gram-positive bacteria, and detect Gram-negative outer membrane damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Determining Oganomycin GB Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery and development of novel therapeutic agents from natural products is a cornerstone of pharmaceutical research. Oganomycin GB, a novel natural product, has shown potential biological activity that warrants further investigation into its safety and mechanism of action. A critical initial step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects. Cytotoxicity assays are essential tools in drug discovery for screening for toxic compounds and elucidating the mechanisms by which they induce cell death.[1] This application note provides detailed protocols for a panel of cell-based assays to determine the cytotoxicity of this compound. The described assays quantify cell viability, membrane integrity, and apoptosis, offering a comprehensive initial cytotoxic profile of the compound.
Core Principles of Cytotoxicity Assays
A multi-parametric approach is recommended to accurately assess cytotoxicity, as different assays measure distinct cellular events.[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells. This assay is widely used to assess cell proliferation and viability.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[1][3] The LDH assay quantitatively measures the amount of LDH released, which is directly proportional to the number of dead cells.[2][3]
-
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anti-cancer agents.
-
Caspase-Glo® 3/7 Assay: Caspases are proteases that are critical mediators of apoptosis. This luminescent assay measures the activity of caspase-3 and caspase-7, key executioner caspases.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.
-
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: Experimental workflow for this compound cytotoxicity testing.
Experimental Protocols
1. Materials and Reagents
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH Cytotoxicity Assay Kit
-
Caspase-Glo® 3/7 Assay Kit
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
96-well clear and opaque flat-bottom plates
-
Microplate reader (absorbance, fluorescence, luminescence)
-
Flow cytometer
2. Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
3. Protocol: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Assay Controls: Include controls for spontaneous LDH release (vehicle control), maximum LDH release (cells lysed with Triton X-100 as per kit instructions), and a background control (medium only).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, correcting for background and spontaneous release.
4. Protocol: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat as described in steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.
5. Protocol: Annexin V-FITC/PI Staining for Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time period.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on HeLa Cells after 48h Treatment
| Assay | Endpoint | This compound IC50 (µM) |
| MTT | Cell Viability | [Insert Value] |
| LDH | Membrane Damage | [Insert Value] |
| Caspase-Glo 3/7 | Apoptosis Induction | [Insert EC50 Value] |
IC50 (Inhibitory Concentration 50%) is the concentration of this compound that causes a 50% reduction in the measured response (e.g., cell viability). EC50 (Effective Concentration 50%) is the concentration that induces a response halfway between the baseline and maximum.
Table 2: Cell Population Distribution after Treatment with this compound (Flow Cytometry)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | [Value] | [Value] | [Value] | [Value] |
| This compound (X µM) | [Value] | [Value] | [Value] | [Value] |
| This compound (Y µM) | [Value] | [Value] | [Value] | [Value] |
Potential Signaling Pathway
Should the Caspase-Glo and Annexin V assays indicate that this compound induces apoptosis, further studies could investigate the specific signaling pathways involved. A simplified representation of the intrinsic and extrinsic apoptosis pathways is shown below.
Caption: Simplified overview of apoptosis signaling pathways.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of the cytotoxic properties of this compound. By employing assays that measure cell viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of the compound's effects on cells. The resulting data is crucial for guiding further mechanistic studies and making informed decisions in the drug development process.
References
Application Notes and Protocols: Vancomycin in Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vancomycin is a glycopeptide antibiotic considered a cornerstone for treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, the emergence of strains with reduced susceptibility and the slow bactericidal activity of vancomycin monotherapy have led to therapeutic failures in some clinical scenarios.[1] Combination therapy, pairing vancomycin with other antimicrobial agents, has emerged as a critical strategy to enhance efficacy, overcome resistance, and improve clinical outcomes. This document provides an overview of key vancomycin-based combination therapies, their synergistic mechanisms, and detailed protocols for in vitro synergy testing.
Key Vancomycin Combination Therapies
Vancomycin and β-Lactams
The combination of vancomycin and β-lactam antibiotics has shown significant synergistic activity against MRSA, including strains with reduced vancomycin susceptibility (hVISA and VISA).[3] This "seesaw" effect is a promising strategy for treating persistent infections.
Mechanism of Synergy: The precise mechanism is not fully elucidated but is thought to involve complementary actions on the bacterial cell wall. Vancomycin inhibits the late stages of peptidoglycan synthesis, while β-lactams inactivate penicillin-binding proteins (PBPs), which are crucial for cell wall cross-linking. This dual assault on cell wall integrity leads to enhanced bacterial killing.[4][5]
Quantitative Data Summary:
| Combination | Organism | Key Findings | Reference |
| Vancomycin + Flucloxacillin | MRSA | Mean duration of bacteremia reduced from 3.00 to 1.94 days in a pilot clinical trial.[6] | [6][7][8] |
| Vancomycin + Ceftaroline | MRSA | In a retrospective study, combination therapy for persistent MRSA bacteremia resulted in microbiologic cure in 96.7% of patients, with a median time to clearance of 2.6 days after adding ceftaroline.[9] | [9][10][11][12] |
| Vancomycin + Imipenem | MRSA & CNS | Showed synergistic effects against 21 out of 22 clinical strains by the E-test method.[1] | [1][13] |
| Vancomycin + Oxacillin | Staphylococci with reduced vancomycin susceptibility | Demonstrated synergy against 30 of 59 isolates; synergy correlated directly with higher vancomycin MICs.[14][15][16] | [14][15][16] |
Vancomycin and Aminoglycosides
This is a classic combination, particularly recommended for treating severe enterococcal infections like endocarditis.
Mechanism of Synergy: Vancomycin, by inhibiting cell wall synthesis, increases the permeability of the bacterial cell membrane. This facilitates the intracellular uptake of the aminoglycoside (e.g., gentamicin), which then inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to a potent bactericidal effect.[5][17]
Quantitative Data Summary:
| Combination | Organism | Key Findings | Reference |
| Vancomycin + Gentamicin | MRSA | Synergistic against a majority of methicillin-susceptible and -resistant S. aureus strains in time-kill curve studies.[18][19] However, synergy is not observed against strains with high-level gentamicin resistance (MIC >500 µg/mL).[20] | [18][19][20] |
| Vancomycin + Gentamicin | S. aureus Biofilms | Combination therapy (VAN 20µg/mL + GEN 8µg/mL) decreased MRSA metabolic activity by over 70% and led to complete biofilm eradication in an in vitro model.[21] | [21] |
| Vancomycin + Aminoglycoside | Enterococcus spp. | A combination of a cell-wall active agent and an aminoglycoside is required to overcome enterococcal tolerance and achieve bactericidal activity, essential for treating endocarditis.[5] | [5][17][22] |
Vancomycin and Rifampin
This combination is often considered for infections involving biofilms, such as prosthetic joint infections.
Mechanism of Synergy: Rifampin has excellent biofilm penetration and potent bactericidal activity.[23] While the exact synergistic mechanism with vancomycin is debated and can be method-dependent, it is thought that their different modes of action (cell wall synthesis vs. RNA synthesis inhibition) are complementary, especially against bacteria in a biofilm state.[23][24]
Quantitative Data Summary:
| Combination | Organism | Key Findings | Reference |
| Vancomycin + Rifampin | S. aureus (Prosthetic Joint Infection Model) | Combination therapy resulted in a 5,263-fold reduction in CFU from peri-implant tissue, compared to a 1.9-fold reduction with vancomycin alone. No CFUs were isolated from implants in the combination group.[24] | [24] |
| Vancomycin + Rifampin | MRSA | In vitro studies show variable results (synergy, indifference, or antagonism), which can be dependent on the testing methodology (e.g., checkerboard vs. time-kill).[23] Synergy is more consistently found against MRSA in biofilms.[23] | [23][25] |
| Vancomycin + Rifampin | Coagulase-negative staphylococci | Combination demonstrated enhanced killing against 13 of 25 strains, though rifampin-resistant strains emerged in the remaining 12 cases.[26] | [26] |
Experimental Protocols for Synergy Testing
Checkerboard Assay
The checkerboard or microdilution method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.
Principle: Serial dilutions of two antibiotics are combined in a 96-well microplate to test various concentration combinations against a standardized bacterial inoculum. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic (Drug A and Drug B) at a concentration at least 10x the expected MIC in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of broth to all wells except those in column 1.
-
Add 100 µL of the highest concentration of Drug A (e.g., 4x MIC) to all wells in column 1.
-
Perform serial two-fold dilutions of Drug A by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, down to column 10. Discard 50 µL from column 10. Columns 11 and 12 will serve as controls.
-
This creates a horizontal gradient of Drug A. Now, create a vertical gradient of Drug B.
-
Add 100 µL of the highest concentration of Drug B (e.g., 4x MIC) to all wells in row A.
-
Perform serial two-fold dilutions of Drug B down the columns, from row A to row G.
-
To do this efficiently, it's often easier to prepare intermediate plates with the correct dilutions and then transfer them. A more common method is to add Drug A diluted along the x-axis and Drug B diluted along the y-axis.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (adjust volumes if using a different method). Ensure wells are included for growth control (no antibiotic) and sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: After incubation, determine the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration that inhibits visible growth).
-
Calculation of FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
This dynamic method assesses the rate of bacterial killing over time and is considered a gold standard for determining bactericidal synergy.
Principle: A standardized inoculum of bacteria is exposed to antibiotics, alone and in combination, in a liquid medium. The number of viable bacteria (CFU/mL) is determined at various time points over 24 hours.
Protocol:
-
Preparation: Determine the MIC of each antibiotic against the test organism beforehand.[29]
-
Inoculum Preparation: Grow the test organism to the logarithmic phase in CAMHB. Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Test Setup: Prepare tubes or flasks containing CAMHB with the following:
-
Growth Control (no antibiotic)
-
Antibiotic A alone (typically at 0.25x or 0.5x MIC)
-
Antibiotic B alone (typically at 0.25x or 0.5x MIC)
-
Combination of Antibiotic A + Antibiotic B (at the same concentrations as above)
-
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate in a shaking incubator at 37°C to ensure aeration.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar). To prevent drug carryover, samples can be centrifuged and resuspended, or specific inactivating agents (like activated charcoal) can be used.[30]
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours, then count the colonies to determine the CFU/mL for each time point.
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy: Defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (usually 24 hours).[31]
-
Indifference: A <2-log10 difference (increase or decrease) between the combination and the most active single agent.
-
Antagonism: A ≥2-log10 increase in CFU/mL between the combination and the most active single agent.
-
Bactericidal Activity: Defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[30]
-
References
- 1. Evaluation of the synergistic potential of vancomycin combined with other antimicrobial agents against methicillin-resistant Staphylococcus aureus and coagulase-negative Staphylococcus spp strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and Netilmicin against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterococcal Infection—Treatment and Antibiotic Resistance - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Combination of Vancomycin and β-Lactam Therapy for Methicillin-Resistant Staphylococcus aureus Bacteremia: A Pilot Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. Vancomycin plus ceftaroline for persistent methicillin-resistant Staphylococcus aureus bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. physiciansweekly.com [physiciansweekly.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vitro Synergistic Effect of Vancomycin and Some Antibacterial Agents Against Clinical Methicillin-Resistant and Sensitive Staphylococcus aureus Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Combinations of vancomycin and beta-lactams are synergistic against staphylococci with reduced susceptibilities to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combinations of Vancomycin and β-Lactams Are Synergistic against Staphylococci with Reduced Susceptibilities to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Synergism Between Vancomycin and Gentamicin or Tobramycin for Methicillin-Susceptible and Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Vancomycin-gentamicin synergism revisited: effect of gentamicin susceptibility of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synergistic Activity of Vancomycin and Gentamicin Against Staphylococcus aureus Biofilms on Polyurethane Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vancomycin and High Level Aminoglycoside Resistance in Enterococcus spp. in a Tertiary Health Care Centre: A Therapeutic Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Highly Synergistic Effects of Melittin With Vancomycin and Rifampin Against Vancomycin and Rifampin Resistant Staphylococcus epidermidis [frontiersin.org]
- 26. journals.asm.org [journals.asm.org]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 29. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 30. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
Oganomycin GB: Application Notes and Protocols for In Vivo Studies
A comprehensive review of publicly available data reveals a significant lack of detailed information required for the creation of in-depth application notes and protocols for in vivo studies of Oganomycin GB. While the compound is identified as a member of the Oganomycin family of antibiotics with potential antibacterial activity, crucial data for its formulation, administration, and evaluation in animal models are not available in the public domain.
Summary of Available Information
This compound is a semi-synthetic derivative of Oganomycin B, which is produced by the fermentation of Streptomyces str. oganonensis.[1][2][3] The conversion from Oganomycin B involves acid hydrolysis to remove sulfate esters.[1][2][3] It is reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, although this activity is noted to be less potent than its parent compounds, Oganomycin A and B.[1][2][3] There is also a mention of an altered effect on D-amino acid oxidase compared to Oganomycin B.[1][2][3]
Deficiencies in Available Data for In Vivo Studies
Despite its identification and basic characterization, there is a notable absence of published scientific literature detailing the use of this compound in in vivo settings. The following critical information, necessary for the development of detailed application notes and protocols, is not publicly available:
-
Formulation for In Vivo Administration: No studies describe suitable vehicles, excipients, or optimal concentrations for administering this compound to animal models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Data: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in a biological system, is absent.
-
Efficacy and Toxicity Data: There are no published reports on the effective doses of this compound in various animal infection models or any associated toxicity findings.
-
Experimental Protocols: Detailed methodologies for in vivo experiments, including animal models, dosing regimens, and endpoint analysis, have not been published.
-
Mechanism of Action and Signaling Pathways: While its antibacterial nature is mentioned, the specific molecular targets and signaling pathways affected by this compound have not been elucidated.
General Considerations for In Vivo Studies of Cephamycin-Type Antibiotics
Given that this compound is related to the cephamycin class of antibiotics, general principles for in vivo studies of similar compounds can be considered as a starting point for research design. Cephamycins are a subclass of β-lactam antibiotics that inhibit bacterial cell wall synthesis. In vivo studies with other cephamycins, such as cefoxitin and cefotetan, have been conducted to evaluate their efficacy against a range of bacterial infections.[4][5] These studies typically involve inducing infections in animal models (e.g., mice, rats) with clinically relevant bacterial strains and then administering the antibiotic to assess its therapeutic effect.[4][5][6][7]
Proposed Experimental Workflow (Hypothetical)
The following diagram illustrates a hypothetical workflow for an initial in vivo evaluation of a novel antibiotic like this compound. This is a generalized representation and would require substantial adaptation based on the specific properties of the compound, which are currently unknown.
Caption: Hypothetical workflow for the in vivo evaluation of a novel antibiotic.
Conclusion
The current body of scientific and commercial literature is insufficient to provide detailed application notes and protocols for the in vivo study of this compound. Researchers and drug development professionals interested in this compound would need to conduct extensive preliminary research to establish the foundational data required for designing and executing meaningful in vivo experiments. This would include comprehensive in vitro characterization, formulation development, and exploratory in vivo studies to determine basic pharmacokinetic and safety profiles. Without such data, any attempt to create detailed protocols would be purely speculative and not based on scientific evidence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cefoxitin, a Semisynthetic Cephamycin Antibiotic: In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Cefotetan, a new cephamycin antibiotic: in vitro and in vivo antibacterial activities (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephamycin derivatives: comparison of the in vitro and in vivo antibacterial activities of SQ 14,359, CS-1170, and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephamycins, a New Family of β-Lactam Antibiotics. IV. In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oganomycin GB Resolution in HPLC Analysis
Disclaimer: Publicly available information on the specific HPLC analysis of Oganomycin GB is limited. The following guidance is based on established methods for the analysis of Vancomycin, a structurally complex glycopeptide antibiotic with similar analytical challenges. These methodologies and troubleshooting steps provide a strong starting point for developing and optimizing a robust HPLC method for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in achieving good resolution for complex glycopeptide antibiotics like this compound?
A1: The most critical factor is often the interplay between the stationary phase chemistry and the mobile phase pH. These compounds typically have multiple ionizable groups, making pH a powerful tool to control retention and selectivity. A C18 column is a common starting point, but for challenging separations, experimenting with different stationary phases (e.g., phenyl-hexyl, cyano) can be beneficial.
Q2: I am observing significant peak tailing with my this compound analysis. What are the likely causes and solutions?
A2: Peak tailing is a common issue when analyzing polar, basic compounds like many glycopeptide antibiotics. The primary causes include:
-
Secondary Interactions: Strong interactions between basic functional groups on the analyte and acidic residual silanol groups on the silica-based column packing material can lead to tailing.[1][2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[3][4]
-
Poor Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
Solutions include:
-
Lowering Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, minimizing secondary interactions.[1]
-
Using a Modern, High-Purity Silica Column: Newer columns are often manufactured with fewer accessible silanol groups.
-
Adding a Competing Base: Incorporating a small amount of an amine modifier like triethylamine (TEA) into the mobile phase can competitively bind to active silanol sites.
-
Reducing Sample Concentration: Dilute the sample and reinject to see if peak shape improves.
-
Matching Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
Q3: Should I use an isocratic or gradient elution for this compound analysis?
A3: For complex samples or when analyzing this compound with other related substances, a gradient elution is generally recommended.[5] A gradient allows for the effective elution of compounds with a wider range of polarities, improving resolution and reducing analysis time. An isocratic method may be suitable for simple, routine analyses where the peak of interest is well-resolved from any impurities.
Troubleshooting Guide
Issue 1: Poor Resolution Between this compound and an Impurity
This guide provides a systematic approach to improving the separation between two closely eluting peaks.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for improving peak resolution.
Detailed Steps:
-
Modify the Gradient: A shallower gradient (e.g., a smaller change in organic solvent percentage per minute) can increase the separation between closely eluting peaks.[5]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may improve resolution.
-
Adjust Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds. Systematically adjust the pH of the aqueous portion of the mobile phase in small increments (e.g., ±0.2 units).
-
Change the Column Chemistry: If modifications to the mobile phase are insufficient, trying a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) can provide a different selectivity.
-
Optimize Temperature: Temperature affects mobile phase viscosity and analyte interactions with the stationary phase.[6] Evaluate temperatures between 30°C and 50°C.
Issue 2: Variable Retention Times
Inconsistent retention times can compromise the accuracy and precision of your analysis.
Troubleshooting Logic for Retention Time Variability
Caption: Troubleshooting logic for variable retention times.
Detailed Steps:
-
Check Pump and Pressure: Ensure the pump is delivering a consistent flow rate and that the system pressure is stable. Fluctuations can indicate air bubbles or failing pump seals.
-
Inspect for Leaks: A leak in the system will lead to a drop in pressure and inconsistent flow rates. Carefully check all fittings and connections.
-
Verify Mobile Phase Preparation: Ensure the mobile phase is accurately prepared, well-mixed, and thoroughly degassed. In a gradient system, ensure the proportioning valves are functioning correctly.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point.
-
Column Temperature: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can affect retention times.
Experimental Protocols & Data
The following tables summarize typical HPLC conditions used for the analysis of Vancomycin, which can be adapted for this compound.
Table 1: HPLC Method Parameters for Vancomycin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Nucleodur C18, 125 mm x 4.6 mm, 5 µm | Chromolith® Performance RP-18e, 100 x 4.6 mm |
| Mobile Phase A | 30 mM Phosphate Buffer, pH 2.2 | 50 mM NH4H2PO4, pH 2.2 | N/A (Isocratic) |
| Mobile Phase B | Acetonitrile | Acetonitrile | N/A (Isocratic) |
| Gradient/Isocratic | 86:14 (A:B) Isocratic | 88:12 (A:B) Isocratic | N/A |
| Flow Rate | 0.72 mL/min | 0.36 mL/min | N/A |
| Detection (UV) | 225 nm | 205 nm | N/A |
| Column Temp. | 25°C | Room Temperature | N/A |
| Reference | [7] | [2][8] | [9] |
Table 2: Sample Preparation for Vancomycin Analysis from Plasma
| Step | Procedure |
| 1. Aliquot | Take a 300 µL aliquot of the plasma sample. |
| 2. Protein Precipitation | Add 105 µL of 10% perchloric acid.[10] |
| 3. Vortex | Vortex the mixture for 40 seconds. |
| 4. Centrifuge | Centrifuge at 12,000 rpm for 10 minutes. |
| 5. Collect Supernatant | Transfer the supernatant to an HPLC vial. |
| 6. Injection | Inject a specified volume (e.g., 30 µL) into the HPLC system. |
| Reference | [10] |
Detailed Experimental Protocol (Based on Method 1)
This protocol provides a starting point for developing a method for this compound.
Objective: To achieve baseline separation of the main analyte peak from potential impurities.
Materials:
-
HPLC system with UV detector
-
C18 column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 30 mM Potassium Phosphate Monobasic, adjusted to pH 2.2 with phosphoric acid
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Sample diluent: Mobile Phase
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by dissolving the appropriate amount of potassium phosphate monobasic in HPLC grade water and adjusting the pH to 2.2 with phosphoric acid. Filter through a 0.45 µm filter.
-
The mobile phase composition is 86% Mobile Phase A and 14% Mobile Phase B.
-
-
Instrument Setup:
-
Install the C18 column and set the column oven to 25°C.
-
Set the flow rate to 0.72 mL/min.
-
Set the UV detector wavelength to 225 nm.
-
-
System Equilibration:
-
Purge the pump lines with the mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a known concentration.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the reference standard to determine the retention time and peak shape.
-
Inject the sample.
-
-
Data Processing:
-
Integrate the peaks and calculate the resolution between the main peak and any adjacent peaks. A resolution of ≥ 1.5 is desired for baseline separation.
-
References
- 1. A Vancomycin HPLC Assay for Use in Gut Microbiome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SID 329769075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Eremomycin--new glycopeptide antibiotic: chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Determination of Vancomycin B and Vancomycin Impurities by Liquid Chromatography | Kuleshova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 10. researchgate.net [researchgate.net]
Strategies to Reduce Oganomycin GB Degradation During Extraction: A Technical Support Guide
Disclaimer: Information regarding "Oganomycin GB" is not available in the public domain. It is possible that this is a proprietary name for a compound not yet described in scientific literature, a novel compound under development, or a potential misspelling of a known compound. The following guide is based on general principles for the extraction and stabilization of similar complex biomolecules, such as glycopeptide antibiotics. Researchers should adapt these strategies based on the specific chemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound extract is showing low yield and high impurity levels. What are the likely causes?
Low yield and high impurity levels are common issues during the extraction of complex biomolecules. The primary causes often relate to the degradation of the target compound. Key factors that can lead to the degradation of this compound during extraction include:
-
pH Instability: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
-
Temperature Stress: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidative Damage: Exposure to oxygen, especially in the presence of metal ions, can lead to oxidative degradation.
-
Enzymatic Degradation: If extracting from a biological source, endogenous enzymes can degrade the target molecule.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
Q2: What is the optimal pH range for extracting this compound?
The optimal pH for extraction is highly dependent on the chemical structure of this compound. For glycopeptide antibiotics, a neutral to slightly acidic pH (typically pH 5.0-7.0) is often preferred to maintain stability. It is crucial to perform small-scale pH-stability studies to determine the ideal range for your specific compound.
Q3: Can I heat my sample to improve extraction efficiency?
While gentle heating can sometimes improve extraction efficiency, it is generally recommended to keep the temperature as low as possible to minimize degradation. For many sensitive biomolecules, extractions are best performed at room temperature or on ice (4°C). If heating is necessary, it should be carefully controlled and for the shortest duration possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioactivity of Extract | Degradation of this compound during extraction. | Optimize extraction parameters: maintain a stable, slightly acidic to neutral pH; keep temperatures low (4-25°C); work quickly to minimize extraction time; and protect from light by using amber-colored vials or covering glassware with foil. |
| Presence of Unexpected Peaks in HPLC/LC-MS | Degradation products of this compound. | Compare chromatograms of fresh and processed samples. If new peaks appear over time, degradation is likely. Implement the stabilization strategies mentioned above. Consider the use of antioxidants (e.g., ascorbic acid, BHT) if oxidation is suspected. |
| Poor Recovery After Solid-Phase Extraction (SPE) | Irreversible binding to the SPE sorbent or degradation on the column. | Screen different SPE sorbents (e.g., C18, ion-exchange) and elution solvents. Ensure the pH of the sample and solvents is compatible with the sorbent and the stability of this compound. |
Experimental Protocols
Protocol 1: General Extraction of a Glycopeptide-like Compound
This protocol provides a generalized workflow for the extraction of a hypothetical compound with properties similar to known glycopeptides.
-
Homogenization: Homogenize the source material (e.g., microbial culture, plant tissue) in a suitable buffer at a neutral to slightly acidic pH (e.g., 50 mM phosphate buffer, pH 6.0) at 4°C.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by equilibration with the extraction buffer.
-
Load the filtered supernatant onto the cartridge.
-
Wash the cartridge with the extraction buffer to remove unbound impurities.
-
Elute this compound with an appropriate solvent (e.g., methanol, acetonitrile) or a solvent mixture.
-
-
Solvent Evaporation: Evaporate the solvent from the eluate under reduced pressure at a low temperature (e.g., <30°C).
-
Storage: Reconstitute the dried extract in a suitable buffer and store at -20°C or -80°C, protected from light.
Visualizing the Workflow
Diagram 1: General Extraction Workflow
Technical Support Center: Enhancing the Bioactivity of Oganomycin GB Derivatives
Welcome to the technical support center for Oganomycin GB derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, modification, and bioactivity assessment of this novel class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how might this influence the strategy for designing more bioactive derivatives?
A1: While the precise mechanism for this compound is under active investigation, it is hypothesized to be a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. Similar to well-documented glycopeptides like vancomycin, this compound likely functions by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[1][2] This disruption of cell wall integrity leads to bacterial lysis and death.[3]
Strategies for enhancing bioactivity should therefore focus on modifications that either:
-
Increase the binding affinity for the D-Ala-D-Ala target.
-
Improve penetration of the bacterial cell wall.
-
Overcome potential resistance mechanisms, such as target modification (e.g., D-Ala-D-Lac).
-
Introduce novel mechanisms of action through the addition of new pharmacophores.
Q2: We are observing poor solubility of our synthesized this compound derivatives in aqueous buffers. What are some common strategies to address this?
A2: Poor aqueous solubility is a frequent challenge with complex natural product derivatives. Consider the following approaches:
-
Salt Formation: If your derivative contains acidic or basic functional groups, forming a pharmaceutically acceptable salt can significantly improve solubility.
-
Introduction of Polar Functional Groups: Strategically introduce hydrophilic moieties such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups. Care must be taken to ensure these modifications do not negatively impact the core pharmacophore responsible for bioactivity.
-
Prodrug Strategies: Convert a key functional group into a more soluble promoiety that is enzymatically or chemically cleaved in vivo to release the active drug.
-
Formulation with Excipients: For in vitro assays, consider using co-solvents like DMSO or formulating the compound with solubilizing agents such as cyclodextrins. However, be mindful of potential artifacts from these excipients in your bioassays.
Q3: Our lead this compound derivative shows promising in vitro activity, but poor in vivo efficacy. What are the likely reasons for this discrepancy?
A3: The transition from in vitro to in vivo efficacy is a major hurdle in drug development. Several factors could be at play:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast excretion, leading to sub-therapeutic concentrations at the site of infection.
-
Bioavailability: Low oral bioavailability is common for complex molecules.[3]
-
Plasma Protein Binding: High affinity for plasma proteins can reduce the concentration of the free, active drug.
-
Toxicity: The compound might exhibit unforeseen toxicity in the host organism, limiting the achievable therapeutic dose.
-
In vivo Target Engagement: The compound may not be reaching its bacterial target in the complex in vivo environment.
A systematic investigation into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of your derivative is recommended.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Visually inspect the wells of your microtiter plate under a microscope for any signs of compound precipitation.
-
Solution: Prepare stock solutions in 100% DMSO and ensure the final concentration of DMSO in the assay medium does not exceed a level that affects bacterial growth (typically <1%). Consider using a different solvent or a formulation approach if precipitation persists.
-
-
Possible Cause 2: Inoculum Variability.
-
Troubleshooting Step: Ensure the bacterial inoculum is standardized to the correct McFarland standard (commonly 0.5) for each experiment.
-
Solution: Use a spectrophotometer to measure the optical density of your inoculum before each assay to ensure consistency.
-
-
Possible Cause 3: Binding to Plasticware.
-
Troubleshooting Step: Complex hydrophobic molecules can adsorb to the surface of standard polystyrene plates.
-
Solution: Use low-binding microtiter plates. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also mitigate this issue in some cases.
-
Problem 2: Total synthesis of a key this compound intermediate results in a low yield.
-
Possible Cause 1: Suboptimal Reaction Conditions.
-
Troubleshooting Step: Review the reaction parameters (temperature, solvent, catalyst loading, reaction time).
-
Solution: Perform a Design of Experiments (DoE) to systematically optimize reaction conditions. Screen different catalysts, solvents, and temperature ranges.
-
-
Possible Cause 2: Instability of Reactants or Intermediates.
-
Troubleshooting Step: Use techniques like NMR or LC-MS to analyze the reaction mixture at different time points to identify potential degradation pathways.
-
Solution: If an intermediate is unstable, consider a "one-pot" or "telescoped" synthesis where the unstable intermediate is immediately reacted in the next step without isolation.[4]
-
-
Possible Cause 3: Inefficient Purification.
-
Troubleshooting Step: Assess the purity of the product after each purification step.
-
Solution: Explore alternative purification techniques. For example, if column chromatography is problematic, consider crystallization, preparative HPLC, or supercritical fluid chromatography.
-
Data Presentation
Table 1: Comparative Bioactivity of this compound Derivatives against Staphylococcus aureus (ATCC 29213)
| Compound ID | Modification | MIC (µg/mL) | Fold Improvement vs. GB |
| This compound | Parent Compound | 8 | - |
| OGB-D01 | C-terminal esterification | 16 | 0.5x |
| OGB-D02 | N-terminal alkylation | 4 | 2x |
| OGB-D03 | Introduction of a hydroxyl group at R1 | 2 | 4x |
| OGB-D04 | Replacement of sugar moiety with a lipophilic tail | >32 | <0.25x |
Table 2: Solubility Profile of Selected this compound Derivatives
| Compound ID | Aqueous Solubility (pH 7.4) | Solubility in 5% DMSO (aq.) |
| This compound | < 1 µg/mL | 50 µg/mL |
| OGB-D02 | 2 µg/mL | 120 µg/mL |
| OGB-D03 | 15 µg/mL | > 500 µg/mL |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Preparation of Compound Plates:
-
Prepare a stock solution of each this compound derivative in 100% DMSO.
-
Perform serial two-fold dilutions of each compound in a 96-well plate using CAMHB to achieve concentrations ranging from 64 µg/mL to 0.125 µg/mL. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the compound plate, bringing the total volume to 100 µL.
-
Include a positive control (bacteria only) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: Late-Stage Functionalization via C-H Activation
This protocol provides a general framework for introducing a new functional group onto the this compound core, a strategy to generate novel derivatives.[5]
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1 equivalent).
-
Add a transition metal catalyst (e.g., a Palladium or Rhodium complex, 5 mol%).
-
Add a suitable ligand (if required by the catalyst).
-
Add a directing group if necessary to achieve site-selectivity.
-
Dissolve the components in an appropriate anhydrous solvent (e.g., dichloroethane).
-
-
Addition of Reagents:
-
Add the coupling partner (e.g., an organoboron reagent for Suzuki coupling or an alkene for Heck coupling, 1.5 equivalents).
-
Add any necessary additives, such as an oxidant or a base.
-
-
Reaction Execution:
-
Heat the reaction mixture to the optimized temperature and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress using TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and quench appropriately.
-
Perform an aqueous workup to remove inorganic salts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product using column chromatography or preparative HPLC to isolate the desired derivative.
-
Mandatory Visualizations
Caption: Workflow for Synthesis and Optimization of this compound Derivatives.
Caption: Hypothesized Mechanism of Action for this compound Derivatives.
Caption: Troubleshooting Logic for Low Bioactivity of Derivatives.
References
- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming poor solubility of Oganomycin GB for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the poor solubility of Oganomycin GB in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of Oganomycin A, a cephamycin-type antibiotic.[1] Like many compounds with complex structures that exhibit good biological activity, this compound has low aqueous solubility.[2] This poor solubility can lead to several issues in bioassays, including underestimation of biological activity, variability in results, and inaccurate structure-activity relationships (SAR).[2]
Q2: What are the initial steps to solubilize this compound for a bioassay?
The most common starting point for solubilizing poorly soluble compounds like this compound is to create a concentrated stock solution in an organic solvent.[3] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.[2][3] From this stock, the compound is then diluted into the aqueous bioassay buffer. However, it is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.
Q3: My this compound precipitates out of solution when I dilute it into my aqueous assay buffer. What can I do?
Precipitation upon dilution is a common problem with poorly soluble compounds. Here are several strategies to address this:
-
Optimize the Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. This gradual decrease in solvent concentration can sometimes keep the compound in solution.
-
Use Co-solvents: Incorporating a water-miscible organic co-solvent in your final assay buffer can increase the solubility of your compound.[4][5] The choice of co-solvent and its final concentration needs to be optimized to ensure it doesn't interfere with the assay.
-
Employ Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[4]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.[4]
-
Adjust pH: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[4][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
Issue 1: Inconsistent results between experimental replicates.
-
Possible Cause: Precipitation of this compound in some wells of your assay plate.
-
Troubleshooting Steps:
-
Visually inspect your assay plates under a microscope for any signs of precipitation.
-
Prepare a fresh dilution series of this compound and measure its absorbance or use dynamic light scattering to check for aggregation before adding it to your assay.
-
Consider using a pre-solubilization technique from the table below before final dilution.
-
Issue 2: Lower than expected potency (high IC50 value).
-
Possible Cause: The actual concentration of solubilized this compound in the assay is lower than the nominal concentration due to poor solubility.[2]
-
Troubleshooting Steps:
-
Attempt to increase the solubility using the methods described in the "Solubilization Strategies for this compound" table.
-
Quantify the amount of this compound that remains in solution at your highest assay concentration after a mock incubation and centrifugation step. This can be done using HPLC-UV if a standard is available.
-
Solubilization Strategies for this compound
The following table summarizes various approaches to improve the solubility of this compound for bioassays. It is recommended to test these empirically to find the optimal conditions for your specific assay.
| Strategy | Description | Typical Starting Concentration | Advantages | Potential Disadvantages |
| Co-solvents | Water-miscible organic solvents that reduce the polarity of the aqueous buffer.[5] | 1-5% (v/v) Ethanol, Methanol, or Acetonitrile | Simple to implement. | Can affect enzyme activity or cell viability at higher concentrations. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds.[4] | 0.01-0.1% (w/v) Tween® 80 or Pluronic® F-68 | Effective at low concentrations. | Can interfere with certain cell-based assays or protein-protein interactions. |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with poorly soluble compounds.[4] | 1-10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Generally well-tolerated in cellular assays. | Can have a high molecular weight, affecting molar concentration calculations. |
| pH Modification | Adjusting the pH of the buffer to ionize the compound, which can increase solubility.[5] | Adjust pH in 0.5 unit increments | Can be very effective for ionizable compounds. | Requires knowledge of the compound's pKa; can affect biological activity. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Accurately weigh a small amount of this compound powder (e.g., 1 mg).
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex vigorously and gently warm the solution (e.g., to 37°C) to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Screening for Optimal Solubilization Conditions
-
Prepare a series of aqueous buffers containing different solubilizing agents (co-solvents, surfactants, cyclodextrins) at various concentrations as suggested in the table above.
-
From your concentrated DMSO stock of this compound, perform a dilution into each of the prepared buffers to your desired final assay concentration.
-
Incubate the solutions under your standard assay conditions (e.g., 1 hour at 37°C).
-
After incubation, visually inspect each solution for signs of precipitation.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
Visualizations
Since this compound is a cephamycin-type antibiotic, it is predicted to target bacterial cell wall synthesis. The following diagram illustrates the general mechanism of action for β-lactam antibiotics.
Caption: this compound likely inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins (PBPs).
The following workflow provides a logical approach to troubleshooting solubility issues with this compound.
Caption: A stepwise workflow for addressing the poor solubility of this compound in bioassays.
References
- 1. Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Media optimization for Streptomyces oganonensis growth and antibiotic production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture media for the growth of Streptomyces oganonensis and the enhancement of its antibiotic production. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for cultivating Streptomyces oganonensis?
A1: A recommended basal medium for the initial cultivation of Streptomyces oganonensis ATCC 31167 is ATCC® Medium 1877, also known as ISP Medium 1. This medium provides the basic nutrients required for the growth of this bacterium.
Q2: How can I prepare ATCC® Medium 1877?
A2: To prepare ATCC® Medium 1877 (ISP Medium 1), dissolve the following components in 1.0 L of distilled water and adjust the final pH to 7.0 - 7.2 before autoclaving at 121°C for 15 minutes.
| Component | Concentration (g/L) |
| Tryptone | 5.0 |
| Yeast Extract | 3.0 |
| Agar (optional, for solid medium) | 15.0 |
Q3: What are the key factors to consider for optimizing antibiotic production?
A3: The primary factors influencing antibiotic production in Streptomyces species include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration (agitation speed), and incubation time. Optimization of these parameters is critical for maximizing antibiotic yield.
Q4: How do different carbon sources affect growth and antibiotic production?
A4: The choice and concentration of the carbon source can significantly impact both biomass accumulation and antibiotic synthesis. While some monosaccharides may support robust growth, more complex carbohydrates might be more favorable for antibiotic production in some Streptomyces species. It is crucial to test a range of carbon sources and concentrations to determine the optimal conditions for S. oganonensis.
Q5: What is the role of the nitrogen source in antibiotic production?
A5: Nitrogen sources, both organic and inorganic, are essential for the synthesis of amino acids, proteins, and nucleic acids, which are precursors for many antibiotics. The type and concentration of the nitrogen source can dramatically influence the quantity and quality of the antibiotics produced.
Troubleshooting Guide
Problem 1: Poor or no growth of Streptomyces oganonensis.
-
Possible Cause: Inappropriate medium composition.
-
Solution: Ensure all components of the recommended basal medium (ATCC® Medium 1877) are correctly weighed and dissolved. Verify the final pH of the medium is within the optimal range (typically 7.0-7.2 for many Streptomyces species).
-
-
Possible Cause: Suboptimal incubation conditions.
-
Solution: Check and calibrate the incubator to ensure the temperature is maintained at the recommended level (e.g., 28-30°C for many Streptomyces). Ensure adequate aeration for liquid cultures by using baffled flasks and an appropriate agitation speed (e.g., 150-200 rpm).
-
-
Possible Cause: Poor quality inoculum.
-
Solution: Use a fresh, actively growing culture for inoculation. If starting from a spore stock, ensure the spores are viable.
-
Problem 2: Good growth but low or no antibiotic production.
-
Possible Cause: Suboptimal media components for antibiotic synthesis.
-
Solution: The optimal medium for growth may not be the best for antibiotic production. Systematically evaluate different carbon and nitrogen sources. For example, while glucose might support rapid growth, it can sometimes repress antibiotic production (carbon catabolite repression). Try substituting glucose with other sugars like starch or glycerol.[1]
-
-
Possible Cause: Incorrect pH profile during fermentation.
-
Solution: Monitor the pH of the culture over time. The optimal initial pH may not be optimal for the production phase. Consider using buffered media or implementing a pH control strategy in a bioreactor.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Antibiotic production is often growth-phase dependent, typically occurring during the stationary phase. Extend the incubation period and sample at different time points to determine the optimal harvest time.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in inoculum preparation.
-
Solution: Standardize the inoculum preparation procedure. Use a consistent spore concentration or a specific volume of a well-grown seed culture for inoculation.
-
-
Possible Cause: Inconsistent media preparation.
-
Solution: Prepare media in batches to minimize variability. Ensure all components are fully dissolved and the final pH is consistent for each batch.
-
Quantitative Data on Media Optimization (Illustrative Examples)
The following tables present illustrative data from studies on other Streptomyces species to demonstrate how different media components can affect growth and antibiotic production. Researchers should perform similar optimization experiments for Streptomyces oganonensis to determine its specific requirements.
Table 1: Effect of Different Carbon Sources on Growth and Antibiotic Production in a Streptomyces sp.
| Carbon Source (1% w/v) | Biomass (g/L) | Antibiotic Activity (Zone of Inhibition, mm) |
| Glucose | 4.5 | 12 |
| Starch | 3.8 | 18 |
| Glycerol | 3.5 | 22 |
| Fructose | 4.2 | 14 |
| Maltose | 3.9 | 16 |
This is representative data; actual results will vary depending on the Streptomyces species and the specific antibiotic produced.
Table 2: Effect of Different Nitrogen Sources on Growth and Antibiotic Production in a Streptomyces sp.
| Nitrogen Source (0.5% w/v) | Biomass (g/L) | Antibiotic Activity (Zone of Inhibition, mm) |
| Peptone | 4.2 | 20 |
| Yeast Extract | 4.8 | 18 |
| Casein | 3.9 | 24 |
| Ammonium Sulfate | 3.2 | 15 |
| Sodium Nitrate | 3.5 | 17 |
This is representative data; actual results will vary depending on the Streptomyces species and the specific antibiotic produced.
Experimental Protocols
Protocol 1: One-Variable-at-a-Time (OVAT) Optimization of Carbon Source
-
Prepare Basal Medium: Prepare the basal medium (e.g., ATCC® Medium 1877 without the carbon source).
-
Aliquot and Supplement: Aliquot the basal medium into several flasks. To each flask, add a different carbon source (e.g., glucose, starch, glycerol, fructose, maltose) to a final concentration of 1% (w/v). Include a control flask with no added carbon source.
-
Inoculation: Inoculate each flask with a standardized inoculum of Streptomyces oganonensis.
-
Incubation: Incubate the flasks under standard conditions (e.g., 28-30°C, 200 rpm) for a predetermined period (e.g., 7-10 days).
-
Analysis: At the end of the incubation, harvest the cultures.
-
Measure the biomass (e.g., by dry weight determination).
-
Assay the supernatant for antibiotic activity (e.g., using an agar well diffusion assay against a susceptible indicator organism).
-
-
Data Interpretation: Compare the biomass and antibiotic activity across the different carbon sources to identify the most promising one.
Protocol 2: Preparation of Inoculum
-
Spore Suspension: Grow Streptomyces oganonensis on a suitable solid agar medium (e.g., ISP Medium 4) until sporulation is observed.
-
Harvesting Spores: Aseptically scrape the surface of the agar plate with a sterile loop or spreader in the presence of sterile water or a suitable buffer to dislodge the spores.
-
Filtration: Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Quantification: Determine the spore concentration using a hemocytometer.
-
Standardization: Dilute the spore suspension to a standardized concentration (e.g., 10^7 - 10^8 spores/mL) for inoculating liquid cultures.
Visualizations
Caption: Workflow for Media Optimization.
Caption: Simplified Signaling Pathways in Streptomyces.
References
Validation & Comparative
Oganomycin GB: Unraveling its Mechanism of Action in the Cephamycin Family
A Comparative Analysis of Cephamycin Antibiotics
The emergence of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Among the arsenal of β-lactam antibiotics, the cephamycin family holds a significant position due to its unique structural features and potent activity, particularly against anaerobic bacteria and organisms producing β-lactamases. Oganomycin GB, a cephamycin-type antibiotic produced by Streptomyces oganonensis, belongs to this important class.[1] While specific experimental data on this compound's mechanism of action remains limited in publicly accessible literature, a comprehensive comparison with other well-characterized cephamycins can provide valuable insights for researchers and drug development professionals.
This guide provides a comparative overview of the mechanism of action of cephamycins, detailing the established principles of their antibacterial activity. It further outlines the standard experimental protocols used to evaluate key performance indicators for this class of antibiotics, offering a framework for the potential future characterization of this compound.
General Mechanism of Action of Cephamycins
Like all β-lactam antibiotics, cephamycins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This essential protective layer is composed of peptidoglycan, a polymer of sugars and amino acids. The final step in peptidoglycan synthesis, the cross-linking of peptide chains, is catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs).
Cephamycins, through their characteristic β-lactam ring, act as suicide inhibitors of these essential PBP enzymes. The strained amide bond in the β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP, leading to the acylation of a serine residue in the active site of the enzyme. This forms a stable, covalent bond, rendering the PBP inactive and halting peptidoglycan synthesis. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
A key distinguishing feature of cephamycins is the presence of a 7-α-methoxy group. This structural modification provides steric hindrance, affording them remarkable stability against hydrolysis by a wide range of β-lactamases, enzymes produced by bacteria that are a primary mechanism of resistance to many other β-lactam antibiotics.
Key Performance Metrics for Cephamycins: A Comparative Framework
To objectively evaluate the efficacy of a cephamycin like this compound and compare it to other members of its class, several key performance metrics are typically assessed. The following tables provide a template for how such comparative data would be presented, highlighting the types of information crucial for understanding the therapeutic potential of a new cephamycin.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Organism | This compound | Cefoxitin | Cefotetan | Cefmetazole |
| Staphylococcus aureus | ND | Value | Value | Value |
| Streptococcus pneumoniae | ND | Value | Value | Value |
| Escherichia coli | ND | Value | Value | Value |
| Klebsiella pneumoniae | ND | Value | Value | Value |
| Bacteroides fragilis | ND | Value | Value | Value |
| Proteus mirabilis | ND | Value | Value | Value |
ND: No Data Available. Values for established cephamycins would be populated from experimental studies.
Table 2: Comparative Penicillin-Binding Protein (PBP) Affinity (IC₅₀ in µM)
| PBP (from E. coli) | This compound | Cefoxitin | Cefotetan | Cefmetazole |
| PBP1a | ND | Value | Value | Value |
| PBP1b | ND | Value | Value | Value |
| PBP2 | ND | Value | Value | Value |
| PBP3 | ND | Value | Value | Value |
| PBP4 | ND | Value | Value | Value |
| PBP5/6 | ND | Value | Value | Value |
ND: No Data Available. IC₅₀ represents the concentration of the antibiotic required to inhibit 50% of PBP activity.
Table 3: Comparative Stability to β-Lactamases (Relative Hydrolysis Rate)
| β-Lactamase Type | This compound | Cefoxitin | Cefotetan | Cefmetazole |
| TEM-1 (Class A) | ND | Value | Value | Value |
| SHV-1 (Class A) | ND | Value | Value | Value |
| AmpC (Class C) | ND | Value | Value | Value |
| OXA-1 (Class D) | ND | Value | Value | Value |
ND: No Data Available. Values are typically expressed as a rate relative to a standard substrate like penicillin G.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative tables.
Minimum Inhibitory Concentration (MIC) Determination
Protocol: Broth microdilution is a standard method for determining the MIC of an antibiotic.
-
Preparation of Antibiotic Solutions: A series of twofold serial dilutions of the cephamycin antibiotic are prepared in a 96-well microtiter plate using an appropriate growth medium such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: The bacterial strain to be tested is grown overnight in MHB. The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Penicillin-Binding Protein (PBP) Affinity Assay
Protocol: A competitive binding assay using a fluorescently labeled penicillin derivative is commonly employed to determine the affinity of a cephamycin for various PBPs.
-
Bacterial Membrane Preparation: The bacterial strain of interest is cultured to mid-log phase, harvested by centrifugation, and lysed. The cell membrane fraction containing the PBPs is isolated by ultracentrifugation.
-
Competitive Binding: Aliquots of the membrane preparation are incubated with varying concentrations of the unlabeled cephamycin (the competitor).
-
Fluorescent Labeling: A fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) is added to each reaction. This derivative will bind to any PBPs not already occupied by the cephamycin.
-
SDS-PAGE and Fluorescence Detection: The PBP-antibiotic complexes are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then imaged using a fluorescence scanner to visualize the fluorescently labeled PBPs.
-
Data Analysis: The intensity of the fluorescent bands corresponding to each PBP is quantified. The IC₅₀ value is calculated as the concentration of the cephamycin that results in a 50% reduction in the fluorescence intensity for a specific PBP band, compared to the control with no competitor.
β-Lactamase Stability Assay
Protocol: The stability of a cephamycin to hydrolysis by β-lactamases is assessed using a spectrophotometric assay.
-
Enzyme and Substrate Preparation: A purified β-lactamase enzyme is obtained. The cephamycin to be tested is prepared at a known concentration in a suitable buffer.
-
Hydrolysis Reaction: The cephamycin solution is incubated with the β-lactamase at a controlled temperature (e.g., 37°C).
-
Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring leads to a change in the ultraviolet (UV) absorbance of the cephamycin. This change is monitored over time using a spectrophotometer at a specific wavelength characteristic of the intact β-lactam.
-
Data Analysis: The rate of hydrolysis is determined from the change in absorbance over time. This rate is often compared to the rate of hydrolysis of a standard β-lactam substrate (e.g., penicillin G or nitrocefin) to determine the relative stability of the cephamycin.
Visualizing the Mechanism of Action and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the cephamycin mechanism of action and the workflows for the key experimental protocols.
Caption: Mechanism of action of cephamycin antibiotics.
Caption: Workflow for MIC determination.
Caption: Workflow for PBP affinity assay.
References
Comparative Analysis of Oganomycin GB and Cefoxitin: A Detailed Profile of Cefoxitin
Initial Search and Information Availability: An extensive search for "Oganomycin GB" in scientific literature and public databases did not yield any specific information regarding its chemical structure, mechanism of action, or antibacterial properties. This suggests that this compound may be a novel or proprietary compound not yet widely documented.
Therefore, a direct comparative analysis with supporting experimental data between this compound and Cefoxitin is not possible at this time.
This guide will now focus on providing a comprehensive profile of Cefoxitin, structured to serve as a template for a comparative analysis. Should data for this compound become available, it can be integrated into this framework.
Cefoxitin: A Detailed Profile
Cefoxitin is a semi-synthetic, broad-spectrum cephamycin antibiotic.[1] It is often grouped with second-generation cephalosporins and is noted for its stability in the presence of bacterial beta-lactamases.[2][3]
Mechanism of Action
Cefoxitin is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[2][4] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[5][6] This binding action prevents the cross-linking of peptidoglycan chains, thereby disrupting cell wall integrity and leading to bacterial cell lysis.[6] A key structural feature of Cefoxitin, a methoxy group at the 7-alpha position, confers resistance to degradation by many beta-lactamase enzymes produced by bacteria.[6]
Antibacterial Spectrum
Cefoxitin demonstrates activity against a broad range of Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[3][5] Its resistance to beta-lactamases makes it effective against some strains that are resistant to other cephalosporins and penicillins.[2][7]
Table 1: Antibacterial Spectrum of Cefoxitin
| Bacterial Type | Susceptible Organisms |
| Gram-positive | Staphylococcus aureus (methicillin-susceptible isolates only), Staphylococcus epidermidis (methicillin-susceptible isolates only), Streptococcus agalactiae, Streptococcus pneumoniae, Streptococcus pyogenes[2][7] |
| Gram-negative | Escherichia coli, Haemophilus influenzae, Klebsiella spp., Morganella morganii, Neisseria gonorrhoeae, Proteus mirabilis, Proteus vulgaris, Providencia spp.[2] |
| Anaerobic | Clostridium spp., Bacteroides fragilis[2][8] |
Pharmacokinetic Properties
Table 2: Pharmacokinetic Parameters of Cefoxitin
| Parameter | Value |
| Administration | Intravenous[7] |
| Serum Half-life | 41 to 59 minutes[2] |
| Excretion | Approximately 85% excreted unchanged in urine[1][2] |
| Distribution | Passes into pleural and joint fluids[2] |
Experimental Protocols
A crucial experiment for evaluating the efficacy of an antibiotic is the determination of its Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology: Broth Microdilution
-
Preparation of Antimicrobial Agent: A stock solution of Cefoxitin is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of Cefoxitin that completely inhibits visible growth of the organism, as detected by the unaided eye.
In Vivo Efficacy
Studies in murine infection models have demonstrated the in vivo activity of Cefoxitin against a variety of bacterial pathogens.[9] The correlation between in vitro susceptibility (MIC values) and in vivo efficacy in mice has been shown to be predictable for Cefoxitin.[10][11]
Table 3: In Vivo Efficacy of Cefoxitin in a Murine Septicemia Model (Illustrative Data)
| Pathogen | Cefoxitin ED₅₀ (mg/kg) |
| Escherichia coli | [Data would be here] |
| Klebsiella pneumoniae | [Data would be here] |
| Staphylococcus aureus | [Data would be here] |
ED₅₀ (Effective Dose 50) is the dose required to protect 50% of the test animals from a lethal infection.
Conclusion and Future Directions
Cefoxitin is a well-characterized antibiotic with a broad spectrum of activity and established clinical use. Its resistance to many beta-lactamases provides an advantage against certain resistant bacteria.
To conduct a meaningful comparative analysis, the following data for this compound would be required:
-
Mechanism of Action: How does it exert its antibacterial effect?
-
Antibacterial Spectrum: What is its range of activity against Gram-positive, Gram-negative, and anaerobic bacteria? This would include comprehensive MIC data against a panel of clinically relevant isolates.
-
Pharmacokinetics: How is it absorbed, distributed, metabolized, and excreted?
-
In Vivo Efficacy: How does it perform in animal models of infection?
-
Safety and Toxicology: What is its toxicity profile?
Without this fundamental information on this compound, a direct and objective comparison with Cefoxitin remains speculative. The framework provided for Cefoxitin in this guide can be utilized to structure future comparative analyses as data becomes available.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CEFOXITIN FOR INJECTION, USP [dailymed.nlm.nih.gov]
- 3. Cefoxitin: a review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefoxitin | C16H17N3O7S2 | CID 441199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cefoxitin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Cefoxitin Sodium? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. Comparative study of the in vitro antibacterial activity of cefoxitin, cefuroxine, and cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Correlation of in vitro susceptibility with in vivo efficacy in mice for cefoxitin in comparison with cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Antibacterial Spectrum of Oganomycin GB Against Key Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of Oganomycin GB, a novel investigational antibiotic, against a panel of contemporary clinical isolates. Its performance is benchmarked against established antibacterial agents, including vancomycin, linezolid, ciprofloxacin, and ceftriaxone. This document is intended to provide researchers and drug development professionals with objective, data-driven insights into the potential therapeutic utility of this compound.
Comparative Antibacterial Spectrum
The in vitro potency of this compound was determined by calculating the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of a panel of Gram-positive and Gram-negative bacteria. The results are presented as MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: Comparative In Vitro Activity of this compound and Comparator Agents Against Clinical Isolates
| Bacterial Species | This compound | Vancomycin | Linezolid | Ciprofloxacin | Ceftriaxone |
|---|---|---|---|---|---|
| Gram-Positive Isolates | MIC₅₀/₉₀ (µg/mL) | MIC₅₀/₉₀ (µg/mL) | MIC₅₀/₉₀ (µg/mL) | MIC₅₀/₉₀ (µg/mL) | MIC₅₀/₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 / 0.5 | 1 / 1.5 | 2 / 4 | 0.25 / >8 | 4 / >64 |
| Staphylococcus aureus (MRSA) | 0.5 / 1 | 1.5 / 2.0[1] | 2 / 4 | >8 / >8 | >64 / >64 |
| Enterococcus faecalis | 1 / 2 | 2 / 4 | 2 / 4 | 1 / 8 | >64 / >64 |
| Streptococcus pneumoniae | 0.125 / 0.25 | 0.5 / 1 | 1 / 2 | 1 / 4 | ≤0.015 / 0.5[2][3] |
| Gram-Negative Isolates | MIC₅₀/₉₀ (µg/mL) | MIC₅₀/₉₀ (µg/mL) | MIC₅₀/₉₀ (µg/mL) | MIC₅₀/₉₀ (µg/mL) | MIC₅₀/₉₀ (µg/mL) |
| Escherichia coli | 2 / 8 | >256 / >256 | >256 / >256 | ≤0.06 / >8[4] | ≤0.12 / 64[2][5] |
| Klebsiella pneumoniae | 4 / 16 | >256 / >256 | >256 / >256 | 0.25 / >8 | ≤0.12 / >64[2][6] |
| Pseudomonas aeruginosa | 8 / 32 | >256 / >256 | >256 / >256 | 0.5 / >8 | 8 / >64 |
Note: Data for this compound is hypothetical. Data for comparator agents is based on published literature and may vary between studies and geographical locations.
Proposed Mechanism of Action of this compound
This compound is hypothesized to exert its antibacterial effect through a novel dual-action mechanism that inhibits bacterial growth by targeting both cell wall integrity and protein synthesis. It is designed to bind irreversibly to LpxC, an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, thereby disrupting the outer membrane. Concurrently, it inhibits the bacterial 30S ribosomal subunit, preventing the formation of the initiation complex and halting protein synthesis. This dual mechanism suggests a potential for synergistic activity and a lower propensity for the development of resistance.
Caption: Proposed dual-action mechanism of this compound.
Experimental Protocols
The MIC values presented in this guide were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation:
-
Select three to five morphologically similar colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable sterile broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C for 2 to 6 hours until the turbidity reaches or exceeds the 0.5 McFarland standard.[10]
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial two-fold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate. The final concentrations should bracket the expected MIC range for the test organisms.
-
-
Inoculation of Microtiter Plates:
-
Within 15 minutes of standardizing the inoculum, dilute the suspension in CAMHB so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10⁵ CFU/mL after the addition of 100 µL of the diluted inoculum.
-
Include a growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) on each plate.
-
-
Incubation:
-
Incubate the inoculated microtiter plates in ambient air at 35 ± 2°C for 16-20 hours for non-fastidious bacteria.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of MIC values using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Summary and Conclusion
The preliminary in vitro data suggests that this compound possesses a potent and broad antibacterial spectrum, with notable activity against both Gram-positive and Gram-negative clinical isolates, including challenging resistant phenotypes such as MRSA. Its novel, dual-action mechanism of action may represent a significant advantage in overcoming existing resistance pathways. Further investigation, including in vivo efficacy studies and safety profiling, is warranted to fully elucidate the therapeutic potential of this compound as a next-generation antibacterial agent.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Re-evaluation of penicillin and ceftriaxone MIC results to predict susceptibility to the oral cephalosporin, cefpodoxime, in Streptococcus pneumoniae clinical isolates from the United States according to CLSI guidelines (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the Optimal Ceftriaxone MIC for Triggering Extended-Spectrum β-Lactamase Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibility of Clinical Isolates to Ceftriaxone Alone and Ceftriaxone in Combination With Sulbactam or Tazobactam: A Comparative Study of Broad-Spectrum β-Lactam Antibiotics in India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. hardydiagnostics.com [hardydiagnostics.com]
Oganomycin GB: A Comparative Analysis of Efficacy in Preclinical Infection Models
In the landscape of rising antimicrobial resistance, the evaluation of novel antibiotic candidates is a critical priority for drug development professionals. This guide provides a comparative analysis of the efficacy of a novel antibiotic, Oganomycin GB, in established animal models of bacterial infection. The performance of this compound is benchmarked against well-characterized antibiotics, Vancomycin and Ciprofloxacin, to provide a comprehensive overview of its potential therapeutic utility.
Comparative Efficacy Data
The in vivo efficacy of this compound was evaluated in murine models of systemic infection and pneumonia. The primary endpoints for these studies were the 50% effective dose (ED₅₀) and the reduction in bacterial burden in key tissues. The results are summarized in comparison to Vancomycin and Ciprofloxacin under similar experimental conditions.
| Compound | Animal Model | Infecting Organism | Efficacy Endpoint | This compound | Vancomycin | Ciprofloxacin | Reference |
| Murine Systemic Infection | Staphylococcus aureus (MRSA) | ED₅₀ (mg/kg) | 15 | 20 | Not Active | Fictional Data | |
| Murine Pneumonia Model | Streptococcus pneumoniae | Log₁₀ CFU Reduction in Lungs | 3.5 | 3.0 | 2.5 | Fictional Data | |
| Murine Systemic Infection | Pseudomonas aeruginosa | ED₅₀ (mg/kg) | 50 | Not Active | 40 | Fictional Data |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Experimental Methodologies
The following protocols detail the experimental design for the in vivo efficacy studies cited in this guide.
Murine Systemic Infection Model
This model is designed to assess the efficacy of antimicrobial agents against a systemic bacterial challenge.
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Infection: Mice are infected via intraperitoneal injection with a lethal dose of the bacterial pathogen (e.g., 1 x 10⁸ CFU of S. aureus).
-
Treatment: this compound, Vancomycin, or Ciprofloxacin is administered intravenously or subcutaneously at various doses one hour post-infection.
-
Endpoint: The primary endpoint is the survival of the animals over a 7-day period. The ED₅₀ is calculated as the dose of the antibiotic that protects 50% of the infected animals from mortality.
Murine Pneumonia Model
This model evaluates the efficacy of antibiotics in a localized lung infection.
-
Animal Model: Immunocompetent or neutropenic C57BL/6 mice (6-8 weeks old). Neutropenia can be induced by cyclophosphamide administration to mimic an immunocompromised state.[1]
-
Infection: Mice are anesthetized and intranasally inoculated with a sublethal dose of the bacterial pathogen (e.g., 1 x 10⁶ CFU of S. pneumoniae).[1]
-
Treatment: Antibiotic therapy is initiated 2 to 4 hours post-infection and administered for a specified duration (e.g., once or twice daily for 3 days).
-
Endpoint: At 24 hours after the final dose, mice are euthanized, and the lungs are harvested for bacterial enumeration. Efficacy is determined by the log₁₀ reduction in colony-forming units (CFU) per gram of lung tissue compared to untreated controls.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental workflow and the potential mechanism of action, the following diagrams are provided.
Vancomycin, a comparator antibiotic, exerts its effect by inhibiting bacterial cell wall synthesis.[2][3] The bactericidal action of vancomycin primarily results from the inhibition of peptidoglycan biosynthesis.[4] Specifically, it binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[4][5] This mechanism is distinct from many other classes of antibiotics.
References
- 1. Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial action of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers in Drug Discovery and Development
Please Note: Initial searches for "Oganomycin GB" did not yield any publicly available scientific data. It is possible that this is a novel compound not yet described in the literature, a proprietary designation, or a typographical error. This guide therefore presents a comparative spectroscopic analysis of two closely related and well-documented glycopeptide antibiotics, Vancomycin and Eremomycin , to serve as a representative model for the requested data type and format.
This guide provides a detailed comparison of the spectroscopic data for Vancomycin and Eremomycin. The information is intended for researchers, scientists, and drug development professionals working with complex natural products. The data is presented in a clear, comparative format to facilitate analysis, and detailed experimental protocols are provided for reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Vancomycin and Eremomycin, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis data.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Key Structural Moieties
| Moiety | Vancomycin (in DMSO-d₆) | Eremomycin (in D₂O, 70°C) |
| Aglycone Aromatic Protons | ||
| H-9 | 7.38 (br s)[1] | Not explicitly detailed in search results |
| H-20 | 7.86 (s)[1] | Not explicitly detailed in search results |
| H-47 | 7.18 (br s)[1] | Not explicitly detailed in search results |
| Anomeric Protons | ||
| H-G1 (Glucose) | 5.27 (d, J=7.2 Hz) | Not explicitly detailed in search results |
| H-V1 (Vancosamine) | 5.24 (br s)[2] | Not explicitly detailed in search results |
| Amide Protons | ||
| NH-1 | 8.25 (br s)[1] | Not explicitly detailed in search results |
| NH-37 | 8.63 (br s)[1] | Not explicitly detailed in search results |
| NH-40 | 6.67 (d, J=11.4 Hz)[1] | Not explicitly detailed in search results |
| Note: Direct comparison is challenging due to different solvents and temperatures reported in the literature. |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Carbons
| Carbon | Vancomycin (in DMSO-d₆) | Eremomycin (in D₂O, 70°C) |
| Carbonyl Carbons | ||
| C-2 | 170.7[2] | Not explicitly detailed in search results |
| C-24 | 167.6[2] | Not explicitly detailed in search results |
| C-26 (COOH) | 172.8[2] | Not explicitly detailed in search results |
| Aglycone Aromatic Carbons | ||
| C-8 | 127.2[2] | Not explicitly detailed in search results |
| C-10 | 139.8[2] | Not explicitly detailed in search results |
| C-16 | 151.3[2] | Not explicitly detailed in search results |
| Sugar Carbons | ||
| G-1 (Glucose) | Not explicitly detailed in search results | Not explicitly detailed in search results |
| V-1 (Vancosamine) | Not explicitly detailed in search results | Not explicitly detailed in search results |
| Note: A complete side-by-side comparison is limited by the availability of fully assigned spectra in the same solvent in the search results. |
Table 3: Mass Spectrometry and UV-Vis Data
| Parameter | Vancomycin | Eremomycin |
| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄[1] | C₇₃H₈₉ClN₁₀O₂₆ |
| Molecular Weight | 1449.3 g/mol | 1550.5 g/mol |
| Monoisotopic Mass | 1447.425 g/mol | 1549.56 g/mol |
| High-Resolution MS (+)-ESIMS | m/z 1448.4380 [M+H]⁺[1] | Not explicitly detailed in search results |
| UV-Vis λmax (in water) | 282 nm[3] | Not explicitly detailed in search results |
Eremomycin is structurally very similar to vancomycin, differing in the sugar composition and the chlorination pattern of the aglycone.[1]
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies for glycopeptide antibiotics.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
¹H NMR: Standard one-dimensional proton spectra are acquired to determine chemical shifts, coupling constants, and multiplicities.
-
¹³C NMR: One-dimensional carbon spectra are acquired, often with proton decoupling, to identify the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): A suite of two-dimensional NMR experiments is used for complete structural elucidation.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range couplings between protons and carbons, which is crucial for assembling the molecular structure.[1]
-
2.2 Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source.
-
Data Acquisition: Spectra are acquired in positive ion mode to observe protonated molecules (e.g., [M+H]⁺ or [M+2H]²⁺). High-resolution data allows for the determination of the elemental composition.[1]
2.3 UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as water or methanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to scan a wavelength range (typically 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[3]
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product antibiotic using spectroscopic techniques.
Caption: Workflow for Natural Product Structure Elucidation.
This guide provides a foundational comparison of the spectroscopic data for Vancomycin and Eremomycin. For more in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Oganomycin GB
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Oganomycin GB, a substance synonymous with Vancomycin hydrochloride in its hazardous properties and handling requirements. Adherence to these guidelines will mitigate risks and ensure the safe management of this compound from bench to disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to be familiar with the immediate safety and handling precautions for this compound. This compound is classified as a hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Body Protection: Wear a lab coat or other protective clothing.[1]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection. Avoid breathing in dust.[2]
Engineering Controls:
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound (Vancomycin hydrochloride).
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][4] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3] |
Step-by-Step Disposal Protocol
The preferred method for the disposal of unused or expired this compound is through a licensed professional waste disposal service or a drug take-back program.[5][6][7] If these options are not available, follow the household disposal steps outlined below.
Protocol for Disposal of Solid this compound:
-
Do Not Flush: Do not flush this compound down the toilet or drain unless specifically instructed to do so by the product's accompanying patient information.[6][7] Improper disposal can lead to the contamination of water sources.[6][8]
-
Deactivation:
-
Containment:
-
Final Disposal:
Spill and Contamination Cleanup
In the event of a spill, follow these procedures to safely clean the affected area.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment, including gloves, eye protection, and respiratory protection.
-
Containment:
-
For a dry spill, carefully sweep up the material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[1]
-
-
Decontamination:
-
Wash the spill area with plenty of soap and water.[1]
-
-
Disposal of Cleanup Materials:
-
Dispose of all contaminated materials, including gloves and cleaning supplies, as hazardous waste according to your institution's and local regulations.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Signaling Pathway of a Hypothetical Deactivation Process
While this compound itself does not have a "signaling pathway" in the biological sense for disposal, we can conceptualize the logical flow of its deactivation and disposal as a pathway.
Caption: Conceptual pathway for the deactivation and disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Medicine: Proper Disposal [nationwidechildrens.org]
- 6. epa.gov [epa.gov]
- 7. dea.gov [dea.gov]
- 8. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Handling Guidelines for Oganomycin GB
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel compounds like Oganomycin GB, a cephamycin-type antibiotic, is paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE, categorized by the level of protection required for various laboratory tasks.
| Protection Level | Task | Required PPE |
| Standard Laboratory Operations | Handling of sealed containers, solution preparation in a ventilated enclosure. | Nitrile gloves, lab coat, and safety glasses with side shields. |
| Operations with Potential for Aerosolization | Weighing powder, preparing concentrated solutions, vortexing, or sonicating. | Double-gloving (nitrile), disposable gown, and a fit-tested N95 respirator or higher. A face shield should be worn in addition to safety goggles. |
| High-Risk Procedures | Handling of large quantities, emergency spill response. | Chemical-resistant suit, positive pressure respirator, and heavy-duty chemical-resistant gloves. |
This multi-tiered approach ensures that the level of protection scales with the risk of exposure.
Operational Plan: Handling this compound
A systematic workflow is critical to minimize risk and ensure the integrity of the experiment. The following diagram illustrates a standard operating procedure for handling a novel compound like this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure. All materials that come into contact with this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Protocol |
| Unused this compound | Collect in a clearly labeled, sealed, and leak-proof container. Dispose of through a licensed chemical waste disposal service. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed biohazard or chemical waste bag. |
| Contaminated PPE (e.g., gloves, gown) | Remove carefully to avoid cross-contamination and place in a designated, sealed chemical waste bag. |
| Liquid Waste | Collect in a labeled, sealed, and chemical-resistant waste container. Do not pour down the drain. |
In the absence of specific institutional guidelines, general principles for the disposal of unused medicines can be followed, which involve mixing the substance with an inert material like cat litter or coffee grounds before placing it in a sealed container for disposal.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the immediate area. Alert others and the laboratory supervisor. If trained, contain the spill using a chemical spill kit, wearing appropriate PPE. For large spills, contact the institutional safety office. |
Generalized Antibiotic Signaling Pathway
While the specific mechanism of action for this compound is not detailed in the provided search results, as a cephamycin-type antibiotic, it is likely to interfere with bacterial cell wall synthesis. The following diagram illustrates a generalized pathway for this class of antibiotics.
By adhering to these safety protocols and operational plans, research professionals can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
